molecular formula C7H4F2N2 B13982505 4-(Difluoromethyl)picolinonitrile CAS No. 1211582-77-2

4-(Difluoromethyl)picolinonitrile

Cat. No.: B13982505
CAS No.: 1211582-77-2
M. Wt: 154.12 g/mol
InChI Key: OUHYVRDBTSLOGT-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles, which are derivatives of pyridine This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the fourth position of the pyridine ring and a nitrile group (-CN) at the second position

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents for difluoromethylation, metal catalysts for cyclization, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)picolinonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds and interact with electron-rich sites, while the nitrile group can participate in coordination with metal ions or other electrophilic centers . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)picolinonitrile include other picolinonitrile derivatives and fluorinated organic molecules, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the difluoromethyl and nitrile groups, which impart distinct chemical and physical properties. These properties include enhanced metabolic stability, increased lipophilicity, and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(difluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHYVRDBTSLOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273295
Record name 4-(Difluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-77-2
Record name 4-(Difluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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